3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-19(25)24-21(14-5-4-6-15(22)11-14)18-9-7-13-12-16(26-2)8-10-17(13)20(18)23-24/h4-6,8,10-12,18,21H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJQZVPIPUXBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H22N2O
- Molecular Weight : 334.422 g/mol
- CAS Number : 380901-25-7
Antitumor Activity
Recent studies have indicated that derivatives of benzo[g]indazole exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
- Mechanism of Action : The compound appears to inhibit key signaling pathways associated with tumor growth and survival, specifically targeting kinases involved in cell proliferation and apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens.
- Antibacterial Effects : In vitro assays have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 0.8 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models.
- Mechanism : The anti-inflammatory action is believed to occur through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Antitumor Efficacy in Breast Cancer
A study evaluated the efficacy of the compound in MCF-7 breast cancer cells, where it was found to induce apoptosis significantly more than conventional therapies like doxorubicin.
Case Study 2: Synergistic Effects with Antibiotics
Another investigation assessed the synergistic effects of the compound when combined with standard antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced efficacy compared to monotherapy.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Research indicates that derivatives of benzo[g]indazole may exhibit anticancer properties by modulating protein kinase activity, which is crucial for cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis .
- Case Studies : In preclinical studies, analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.
-
Neuroprotective Effects
- Research Insights : Some studies have suggested that benzo[g]indazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve anti-inflammatory effects and the inhibition of apoptotic pathways in neuronal cells .
- Experimental Evidence : Animal models have shown that these compounds can improve cognitive function and reduce neuronal damage in models of neurodegeneration.
-
Anti-inflammatory Properties
- Inflammation Modulation : The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis .
- Clinical Relevance : Ongoing research is focusing on the potential use of this compound in treating inflammatory conditions, with preliminary studies indicating efficacy in reducing symptoms associated with inflammation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences Among Benzo[g]indazole Derivatives
Key Observations :
- Nitro vs. Amino Groups: Nitro derivatives (e.g., 12a) exhibit stronger antiproliferative activity, while amino derivatives (e.g., 15b) show enhanced antibacterial effects .
- Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to methoxyphenyl analogs .
Antiproliferative Activity
The target compound shares structural similarities with nitro-substituted derivatives (e.g., 12a, IC50: 5–15 µM against NCI-H460 lung cancer cells).
Antibacterial Activity
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis requires optimized conditions for introducing the propionyl group, as excessive acylation may reduce yield .
- Structure-Activity Relationship (SAR) :
- Fluorine at position 3 improves metabolic stability.
- Methoxy at position 7 enhances solubility without compromising activity.
- Larger acyl groups (e.g., propionyl vs. acetyl) may alter pharmacokinetic profiles .
Q & A
Q. What validation criteria are critical for ensuring reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
